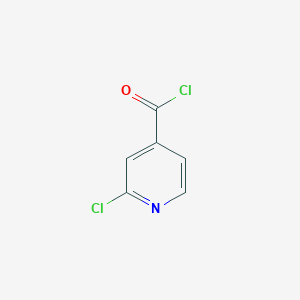

2-Chlorpyridin-4-carbonylchlorid

Übersicht

Beschreibung

2-Chloropyridine-4-carbonyl chloride is a chemical compound that is part of the pyridinecarbonyl chloride group. It is a derivative of pyridine with a chlorine atom and a carbonyl chloride group attached to the ring. The compound is of interest due to its potential applications in various chemical reactions and as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related pyridine derivatives can involve various methods, including cyclometalation, oxidative condensation-cyclization, and reactions with different reagents. For instance, the synthesis of a cobalt complex with 4-(4-chlorobenzyl)pyridine ligands involves the reaction of Co(NCS)2 with the ligand, leading to a compound with interesting magnetic properties . Another example is the in situ formation of an imidazo[1,5-a]pyridinium cation during the preparation of a zinc complex, which is a result of oxidative cyclization . Additionally, the preparation of N-(2-chloro-7-cyclopropyl-4,7-dihydro-4-oxothieno[2,3-b]pyridine-5-carbonyl)-L-α-amino esters involves the use of thieno[2,3-b]pyridinyl-5-carbonyl chloride as an intermediate .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using techniques such as X-ray diffraction. For example, the crystal structure of a zinc complex with 4-amino-2-chloropyridine ligands reveals a distorted tetrahedral environment around the zinc ion, coordinated by nitrogen atoms from the ligands and chloride anions . The structure of a hybrid organic-inorganic chlorozincate also shows interesting features, such as layers of cations and anions stacked along the c-axis .

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions. The oxidation of isopropylcyclopropane by chromyl chloride, for example, demonstrates the reactivity of chloropyridines in hydrogen atom abstraction mechanisms . Additionally, the synthesis of cyclopalladated and cyclometalated complexes with pyridine ligands shows the potential of these compounds in luminescent properties and catalytic applications, such as in coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinecarbonyl chlorides can be studied through conformational and vibrational analysis using density functional theory (DFT). For instance, the conformational stability of 2-, 3-, and 4-pyridinecarbonyl chlorides in different solvents has been investigated, revealing that the stability of these conformers decreases with increasing solvent dielectric constant . The chiroptical properties of certain pyridine derivatives also show interesting behaviors, such as sign inversion of Cotton effect bands, which may be associated with conformational isomerism .

Wissenschaftliche Forschungsanwendungen

Synthese pharmazeutischer Verbindungen

2-Chlorpyridin-4-carbonylchlorid ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Es ist besonders nützlich bei der Herstellung von Molekülen mit Pyridinringen, die häufig in Medikamenten vorkommen, die auf das zentrale Nervensystem abzielen. Beispielsweise kann es zur Synthese von Derivaten verwendet werden, die als Antihistaminika oder Antiarrhythmika wirken .

Entwicklung von Agrochemikalien

Diese Verbindung spielt eine bedeutende Rolle bei der Entwicklung von Agrochemikalien wie Fungiziden und Insektiziden. Ihre Reaktivität ermöglicht die Herstellung von Pyridinderivaten, die den Lebenszyklus von Schädlingen und Pilzen stören können, wodurch Nutzpflanzen geschützt und die landwirtschaftliche Erträge verbessert werden .

Metallkomplexbildung

This compound wird zur Bildung von Metallkomplexen verwendet, die Anwendungen in der Katalyse und Materialwissenschaft haben. Diese Komplexe können als Katalysatoren in der organischen Synthese oder als Materialien mit einzigartigen elektronischen oder magnetischen Eigenschaften eingesetzt werden .

Forschung zur organischen Synthese

Forscher verwenden this compound in der organischen Synthese, um neue Reaktionen und Wege zu erforschen. Seine Fähigkeit zur nukleophilen Substitution macht es zu einem vielseitigen Reagenz für die Konstruktion komplexer organischer Moleküle .

Ligandensynthese für die Koordinationschemie

In der Koordinationschemie wird this compound zur Synthese von Liganden verwendet, die an Metallionen binden können. Diese Liganden sind entscheidend für die Untersuchung der Eigenschaften von Metallkomplexen und für die Entwicklung neuer metallbasierter Medikamente .

Innovationen in der Materialwissenschaft

Die Verbindung ist auch in der Materialwissenschaft von Bedeutung, wo sie zur Herstellung von Polymeren und anderen Materialien mit spezifischen gewünschten Eigenschaften verwendet wird. Diese Materialien können Anwendungen von Elektronik bis hin zu biologisch abbaubaren Produkten haben .

Anwendungen in der analytischen Chemie

In der analytischen Chemie können Derivate von this compound als Standards oder Reagenzien in verschiedenen analytischen Techniken verwendet werden. Dies hilft bei der Quantifizierung und Identifizierung von Substanzen in komplexen Gemischen .

Biokonjugationstechniken

This compound wird in Biokonjugationstechniken verwendet, um Biomoleküle an Oberflächen oder andere Moleküle zu binden. Dies ist besonders nützlich bei der Entwicklung von Biosensoren und diagnostischen Assays .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that chloropyridines, in general, are used in the synthesis of various pharmaceuticals and agrochemicals .

Mode of Action

2-Chloropyridine-4-carbonyl chloride, like other chloropyridines, reacts with nucleophiles . This interaction leads to the generation of pyridine derivatives substituted at the second and fourth carbons on the heterocycle . The exact mode of action can vary depending on the specific reaction conditions and the nucleophiles involved.

Biochemical Pathways

It’s known that the compound can participate in various chemical reactions to produce different pyridine derivatives . These derivatives can then interact with various biochemical pathways depending on their specific structures and properties.

Result of Action

The molecular and cellular effects of 2-Chloropyridine-4-carbonyl chloride’s action would depend on the specific pyridine derivatives that it forms through its reactions with nucleophiles . These derivatives can have a wide range of effects, depending on their specific structures and the biochemical pathways they interact with.

Action Environment

The action, efficacy, and stability of 2-Chloropyridine-4-carbonyl chloride can be influenced by various environmental factors. These may include the presence of specific nucleophiles, the pH of the environment, temperature, and other conditions that can affect chemical reactions .

Eigenschaften

IUPAC Name |

2-chloropyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-3-4(6(8)10)1-2-9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRZWOJTSGFSBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384132 | |

| Record name | 2-chloropyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65287-34-5 | |

| Record name | 2-chloropyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloropyridine-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

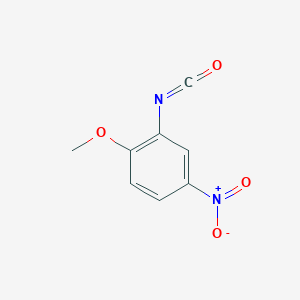

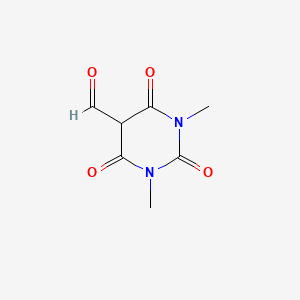

Synthesis routes and methods I

Procedure details

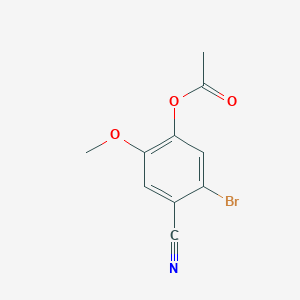

Synthesis routes and methods II

Procedure details

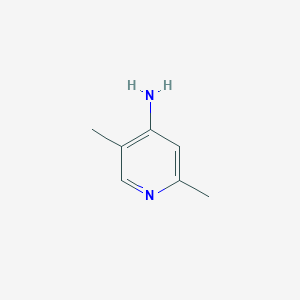

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1334583.png)

![2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B1334596.png)

![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1334602.png)